molecular formula C9H6BrClN2 B12859066 5-Bromo-8-chloroisoquinolin-3-amine

5-Bromo-8-chloroisoquinolin-3-amine

Cat. No.: B12859066
M. Wt: 257.51 g/mol
InChI Key: IQYNTQHAMSYQJZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-chloroisoquinolin-3-amine typically involves the bromination and chlorination of isoquinoline derivatives. One common method involves the use of elemental bromine and aluminum chloride as a catalyst to achieve bromination . The reaction conditions often require careful control of temperature and the use of solvents such as dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-chloroisoquinolin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like Grignard reagents or organolithium compounds are used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 5-Bromo-8-chloroisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromoisoquinoline
  • 8-Chloroisoquinoline
  • 5-Bromo-8-nitroisoquinoline

Uniqueness

5-Bromo-8-chloroisoquinolin-3-amine is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring. This dual substitution pattern imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

5-bromo-8-chloroisoquinolin-3-amine

InChI

InChI=1S/C9H6BrClN2/c10-7-1-2-8(11)6-4-13-9(12)3-5(6)7/h1-4H,(H2,12,13)

InChI Key

IQYNTQHAMSYQJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(N=CC2=C1Cl)N)Br

Origin of Product

United States

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